1-(4-Isopropylphenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol
Overview
Description
The compound “1-(4-Isopropylphenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to pyridine and benzene. They have two nitrogen atoms at positions 1 and 3 in the ring . The isopropylphenyl group is a common moiety in organic chemistry, known for its lipophilic properties .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrimidine ring, possibly through a condensation reaction of an appropriate 1,3-dicarbonyl compound with an amine. The isopropylphenyl group could be introduced through a substitution reaction .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. The isopropylphenyl group would be attached to one of the carbon atoms of the pyrimidine ring .Chemical Reactions Analysis
As a pyrimidine derivative, this compound could potentially undergo a variety of chemical reactions. For example, it could participate in nucleophilic substitution reactions or electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific structure and the functional groups present. For example, the presence of the pyrimidine ring could confer aromaticity, while the isopropylphenyl group could contribute to the lipophilicity of the compound .Scientific Research Applications
Vasodilator Profile of Dihydropyridine Derivatives
Dihydropyridine derivatives have been studied for their vasodilatory effects. For instance, a novel 1,4-dihydropyridine derivative, YC-93, demonstrated significant vasodilation in cerebral and coronary vessels in anesthetized dogs, showing a potential application in treating vascular diseases. The compound was found to be highly potent and long-lasting compared to reference drugs like isoxsupurine, papaverine, and cinnarizine, without affecting systemic blood pressure (Takenaka et al., 1976)(Takenaka et al., 1976).
Antiprotozoal Activity
Research on 2,5-bis(4-guanylphenyl)furans, related to dihydropyridine structures, showed significant antitrypanosomal activity against Trypanosoma rhodesiense in mice, indicating potential applications in treating protozoal infections. Some compounds exhibited curative effects at submilligram dosage levels, highlighting their potency in antiprotozoal therapy (Das & Boykin, 1977)(Das & Boykin, 1977).
Juvenile Hormone Mimics in Pest Control
Arylterpenoid compounds, such as AI3-36206 and AI3-36093, have shown juvenile hormone mimicry with high activity against mosquitoes in the laboratory. Field tests demonstrated the potential of these compounds in controlling mosquito populations at low application rates, without harmful effects on non-target organisms. This suggests their application in environmentally friendly pest control strategies (Schaefer et al., 1976)(Schaefer et al., 1976).
Anti-inflammatory Properties
The anti-inflammatory effects of cerebrocrast, a derivative of 1,4-dihydropyridine, were studied in a rat paw edema model and on mononuclear THP-1 cells. Cerebrocrast demonstrated a preventative effect in the inflammation model and inhibited the secretion of interleukin-1 beta and interleukin-6 by THP-1 cells. This suggests its potential use in treating inflammatory disorders and neurodegenerative diseases where microglial activation plays a crucial role (Klegeris et al., 2002)(Klegeris et al., 2002).
Future Directions
Properties
IUPAC Name |
6,6-dimethyl-3-(4-propan-2-ylphenyl)-1H-pyrimidine-2-thione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2S/c1-11(2)12-5-7-13(8-6-12)17-10-9-15(3,4)16-14(17)18/h5-11H,1-4H3,(H,16,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CESIDABSDJFYKE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N2C=CC(NC2=S)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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